1,3,5-Triazinane-1,3,5-tricarbaldehyde
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Overview
Description
1,3,5-Triazinane-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C6H9N3O3 It is a derivative of triazinane, characterized by the presence of three aldehyde groups attached to the nitrogen atoms in the triazinane ring
Preparation Methods
The synthesis of 1,3,5-triazinane-1,3,5-tricarbaldehyde typically involves the cyclocondensation of formaldehyde with primary amines or amino acid esters. One common method includes reacting three molecules of formaldehyde with three molecules of an amino acid ester hydrochloride in a water-benzene medium in the presence of sodium hydroxide solution at low temperatures . This reaction yields the desired triazinane derivative with high efficiency.
Chemical Reactions Analysis
1,3,5-Triazinane-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triazinane-1,3,5-tricarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triazinane-1,3,5-tricarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in antimicrobial or anticancer effects, depending on the specific targets involved.
Comparison with Similar Compounds
1,3,5-Triazinane-1,3,5-tricarbaldehyde can be compared with other triazinane derivatives and triazine compounds:
1,3,5-Triazine: A related compound with a similar ring structure but different functional groups.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and as a stabilizer for chlorine in swimming pools.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it valuable for various applications in research and industry.
Properties
CAS No. |
58793-59-2 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1,3,5-triazinane-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C6H9N3O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h4-6H,1-3H2 |
InChI Key |
FJAFCPLWDGAVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C=O)C=O)C=O |
Origin of Product |
United States |
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